Piperlongumine

Catalog No.
S539744
CAS No.
20069-09-4
M.F
C17H19NO5
M. Wt
317.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperlongumine

CAS Number

20069-09-4

Product Name

Piperlongumine

IUPAC Name

(E)-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

InChI

InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3/b8-7+

InChI Key

VABYUUZNAVQNPG-BQYQJAHWSA-N

SMILES

O=C1C=CCCN1C(/C=C/C2=CC(OC)=C(OC)C(OC)=C2)=O

Solubility

Soluble in DMSO

Synonyms

Piperlongumine, piperlonguminine

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC=CC2=O

Description

The exact mass of the compound Piperlongumine is 317.12632 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Dioxolanes - Supplementary Records. It belongs to the ontological category of cinnamamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.1

Exact Mass

317.12632

Appearance

Solid powder

Melting Point

124°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SGD66V4SVJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

20069-09-4

Wikipedia

Piperlongumine

Dates

Modify: 2023-08-15
1: Jarvius M, Fryknäs M, D'Arcy P, Sun C, Rickardson L, Gullbo J, Haglund C, Nygren P, Linder S, Larsson R. Piperlongumine induces inhibition of the ubiquitin-proteasome system in cancer cells. Biochem Biophys Res Commun. 2013 Feb 8;431(2):117-23. doi: 10.1016/j.bbrc.2013.01.017. Epub 2013 Jan 11. PubMed PMID: 23318177.
2: Bezerra DP, Pessoa C, de Moraes MO, Saker-Neto N, Silveira ER, Costa-Lotufo LV. Overview of the therapeutic potential of piplartine (piperlongumine). Eur J Pharm Sci. 2012 Dec 11;48(3):453-463. doi: 10.1016/j.ejps.2012.12.003. [Epub ahead of print] PubMed PMID: 23238172.
3: Han SS, Son DJ, Yun H, Kamberos NL, Janz S. Piperlongumine inhibits proliferation and survival of Burkitt lymphoma in vitro. Leuk Res. 2013 Feb;37(2):146-54. doi: 10.1016/j.leukres.2012.11.009. Epub 2012 Dec 10. PubMed PMID: 23237561; PubMed Central PMCID: PMC3551475.
4: Son DJ, Kim SY, Han SS, Kim CW, Kumar S, Park BS, Lee SE, Yun YP, Jo H, Park YH. Piperlongumine inhibits atherosclerotic plaque formation and vascular smooth muscle cell proliferation by suppressing PDGF receptor signaling. Biochem Biophys Res Commun. 2012 Oct 19;427(2):349-54. doi: 10.1016/j.bbrc.2012.09.061. Epub 2012 Sep 17. PubMed PMID: 22995306; PubMed Central PMCID: PMC3495231.
5: Adams DJ, Dai M, Pellegrino G, Wagner BK, Stern AM, Shamji AF, Schreiber SL. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proc Natl Acad Sci U S A. 2012 Sep 18;109(38):15115-20. Epub 2012 Sep 4. PubMed PMID: 22949699; PubMed Central PMCID: PMC3458345.
6: Zi J, Gladstone SG, Zhan J. Specific 5-hydroxylation of piperlongumine by Beauveria bassiana ATCC 7159. Biosci Biotechnol Biochem. 2012;76(8):1565-7. Epub 2012 Aug 7. PubMed PMID: 22878194.
7: Golovine KV, Makhov PB, Teper E, Kutikov A, Canter D, Uzzo RG, Kolenko VM. Piperlongumine induces rapid depletion of the androgen receptor in human prostate cancer cells. Prostate. 2013 Jan;73(1):23-30. doi: 10.1002/pros.22535. Epub 2012 May 16. PubMed PMID: 22592999; PubMed Central PMCID: PMC3491117.
8: Park BS, Son DJ, Choi WS, Takeoka GR, Han SO, Kim TW, Lee SE. Antiplatelet activities of newly synthesized derivatives of piperlongumine. Phytother Res. 2008 Sep;22(9):1195-9. doi: 10.1002/ptr.2432. PubMed PMID: 18697182.
9: Iwashita M, Oka N, Ohkubo S, Saito M, Nakahata N. Piperlongumine, a constituent of Piper longum L., inhibits rabbit platelet aggregation as a thromboxane A(2) receptor antagonist. Eur J Pharmacol. 2007 Sep 10;570(1-3):38-42. Epub 2007 Jun 15. PubMed PMID: 17618620.
10: Chatterjee A, Dutta CP. Alkaloids of Piper longum Linn. I. Structure and synthesis of piperlongumine and piperlonguminine. Tetrahedron. 1967 Apr;23(4):1769-81. PubMed PMID: 6047519.

Explore Compound Types